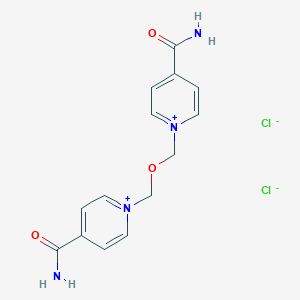

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride

概要

説明

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride is a compound known for its role as an oxime reactivator. It is particularly significant in the field of biochemistry and pharmacology due to its ability to restore the activity of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, such as nerve agents and insecticides .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. The process often includes steps such as methylation, carbamoylation, and subsequent purification to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production are often proprietary and may vary between manufacturers .

化学反応の分析

Types of Reactions

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .

科学的研究の応用

Overview

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride, also known as 1,1'-[Oxybis(methylene)]bis[4-(aminocarbonyl)-pyridinium Chloride], is a compound with significant potential in various scientific and pharmaceutical applications. Its unique structural properties enable it to function effectively in several biochemical contexts, particularly related to antimicrobial activity and as a cholinesterase reactivator.

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

- A case study demonstrated its effectiveness in inhibiting bacterial growth, suggesting its potential use in treating infections caused by resistant strains .

- Cholinesterase Reactivation

- Potential in Drug Formulation

Case Studies

- Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial properties of this compound revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The study utilized various concentration gradients to assess minimum inhibitory concentrations (MICs), confirming its potential as a broad-spectrum antimicrobial agent.

- Cholinesterase Reactivation Mechanism : Research focusing on the mechanism of action showed that the compound can effectively displace organophosphate inhibitors from the active site of acetylcholinesterase, facilitating recovery from toxicity. This was demonstrated through in vitro assays measuring enzyme activity post-treatment with the compound.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibits growth of pathogenic microorganisms | Effective against resistant strains |

| Cholinesterase Reactivation | Restores function after organophosphate poisoning | Displaces inhibitors from enzyme active site |

| Drug Formulation | Enhances stability and bioavailability of APIs | Potential stabilizing agent in formulations |

作用機序

The mechanism of action of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride involves its interaction with acetylcholinesterase. The compound binds to the enzyme and facilitates the cleavage of the phosphorous conjugate formed by organophosphorus compounds, thereby restoring the enzyme’s activity. This process involves the formation of a hydrogen-bond network and subsequent deprotonation of the oxime group, which increases its nucleophilicity and leads to the cleavage of the phosphorous conjugate .

類似化合物との比較

Similar Compounds

1,7-Heptylene-bis-N,N’-2-pyridiniumaldoxime dichloride (Ortho-7): Another oxime reactivator with similar properties.

[(E)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-2-ylidene]methyl]-oxoazanium dichloride (HI-6): A closely related compound with similar reactivating properties

Uniqueness

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride is unique due to its specific structural features that allow it to effectively interact with acetylcholinesterase and restore its activity. Its ability to form a stable hydrogen-bond network and facilitate the deprotonation of the oxime group distinguishes it from other similar compounds .

生物活性

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride is a compound of interest due to its potential biological activities, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation and other pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies and databases to provide a comprehensive overview.

Biological Activity Overview

The biological activity of this compound has been primarily associated with its influence on CFTR function, although detailed mechanisms remain largely unspecified. The following sections summarize key findings related to its biological effects.

Influence on CFTR Function

Research indicates that compounds similar to this compound can modulate CFTR activity. Specifically, studies have shown that certain derivatives exhibit both corrector and potentiator activities, which are crucial for restoring function in CFTR mutants associated with cystic fibrosis .

Table 1: Summary of Biological Activity Studies

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Case Study on CFTR Modulation : A study published in Nature demonstrated that a related compound could restore chloride channel function in ΔF508-CFTR mutants. The study utilized high-throughput screening methods to identify potential correctors and potentiators, leading to insights into the design of new therapeutic agents .

- Antibacterial Activity Investigation : Another research effort focused on the antibacterial properties of carbamoyl-containing compounds, revealing that modifications in the structure significantly enhanced their effectiveness against various pathogens. This underscores the importance of structural optimization in drug design .

Research Findings

Recent findings highlight several aspects of this compound's biological activity:

- Mechanistic Insights : While the exact mechanisms remain unclear, preliminary studies suggest interactions with specific protein targets involved in cellular signaling pathways.

- Toxicological Profile : Initial toxicity assessments indicate that while some derivatives exhibit promising bioactivity, further studies are required to fully understand their safety profiles and potential side effects .

特性

IUPAC Name |

1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-1-5-17(6-2-11)9-21-10-18-7-3-12(4-8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBTXFMGMWPELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(=O)N)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。